

## PD 173955 Analog 1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238

Get Quote

This document provides a comprehensive technical overview of **PD 173955 Analog 1**, a pyrido[2,3-d]pyrimidine derivative. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its known biological activities, relevant experimental protocols, and associated signaling pathways.

### **Introduction and Overview**

**PD 173955 Analog 1**, also identified as Compound 26 in certain literature, is a synthetic small molecule with the chemical name 3-[[6-(2,6-Dichlorophenyl)-7,8-dihydro-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic Acid. Its CAS number is 185039-99-0.

There is conflicting information in the public domain regarding the primary molecular target of this compound. One body of evidence, stemming from in silico computational studies, suggests it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] Conversely, its structural similarity to the parent compound, PD 173955, and other data sheets, classify it as a potent inhibitor of the non-receptor tyrosine kinase c-Src. The parent compound is a well-characterized dual inhibitor of the Bcr-Abl and Src family kinases. This guide will present the evidence for both potential mechanisms of action.

# Molecular Target Profile Putative EGFR Kinase Inhibition

Computational modeling studies have identified **PD 173955 Analog 1** (referred to as Compound 26) as a potential inhibitor of EGFR kinase.[1][2] A 2016 study by Bagchi M.C., et al., utilized in silico methods to evaluate a series of 6-(2,6-dichlorophenyl)-pyrido[2,3-



d]pyrimidin-7(8H)-one compounds, predicting that this analog could exhibit antitumor properties through EGFR inhibition.[1][2]

#### c-Src and Bcr-Abl Kinase Inhibition

Based on its core structure, **PD 173955 Analog 1** is classified by some vendors as a potent c-Src inhibitor.[3][4] This aligns with extensive research on its parent compound, PD 173955, which is a potent, ATP-competitive inhibitor of both the Bcr-Abl fusion protein and Src family kinases. The parent compound has been shown to inhibit Bcr-Abl-dependent cell growth in the low nanomolar range and also demonstrates activity against the c-Kit receptor tyrosine kinase.

## **Quantitative Data Summary**

The available quantitative data for **PD 173955 Analog 1** is limited and conflicting. The tables below summarize the available data for the analog itself and its structurally similar parent compound, PD 173955, to provide context.

Table 1: Biological Activity of PD 173955 Analog 1

| Target A | Assay Type | Species | IC <sub>50</sub> | Source |
|----------|------------|---------|------------------|--------|
|----------|------------|---------|------------------|--------|

| EGFR | In silico (Computational) | - | 0.19 μM |[1][2] |

Table 2: Experimental Biological Activity of Parent Compound (PD 173955)



| Target/Cell<br>Line              | Assay Type                  | Species | IC50    | Source |
|----------------------------------|-----------------------------|---------|---------|--------|
| Bcr-Abl Kinase                   | In Vitro Kinase<br>Assay    | -       | 1-2 nM  | [5]    |
| c-Src Kinase                     | In Vitro Kinase<br>Assay    | -       | 22 nM   | [6]    |
| c-Kit<br>Autophosphoryla<br>tion | In Vivo (Cell-<br>based)    | Human   | ~25 nM  | [5]    |
| Bcr-Abl-<br>dependent cells      | Cell Proliferation<br>Assay | Murine  | 2-35 nM | [5]    |

| M07e cells (c-Kit dependent) | Cell Proliferation Assay | Human | 40 nM |[5] |

# **Signaling Pathways**

Given the conflicting target profile, diagrams for the primary proposed signaling pathways are provided below. These diagrams illustrate the potential points of inhibition for **PD 173955**Analog 1.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- To cite this document: BenchChem. [PD 173955 Analog 1: A Technical Whitepaper].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2956238#what-is-pd-173955-analog-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com